N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dimethylphenyl substitution at the N1 position and a thiophen-2-yl acetamide side chain at the C5 position. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity due to its ability to mimic purine bases in ATP-binding pockets .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2S/c1-12-5-6-14(8-13(12)2)24-18-16(10-21-24)19(26)23(11-20-18)22-17(25)9-15-4-3-7-27-15/h3-8,10-11H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKACRQJUREHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of pyrazolo-pyrimidine acetamides, with structural variations in aryl substituents and acetamide side chains influencing pharmacological and physicochemical properties. Below is a detailed comparison with key analogs:
Substituent Variations on the Pyrazolo-Pyrimidine Core
Key Structural and Functional Insights
- 3-Chlorophenyl (Analog ): The chlorine atom may engage in halogen bonding with target proteins, a feature absent in the target compound. 2,4-Dimethylphenyl (Analog ): Substitution at the 2-position could introduce steric hindrance, altering binding kinetics compared to the 3,4-dimethyl isomer.
- Acetamide Side Chains: Thiophen-2-yl (Target Compound): The sulfur atom in thiophene contributes to electron-rich aromatic systems, favoring interactions with cationic or π-deficient regions in targets. Trifluoromethylphenyl (Analog ): The CF₃ group increases metabolic stability by resisting oxidative degradation, a critical advantage in drug design .
Implications for Drug Design
- Lipophilicity : The 3,4-dimethylphenyl group in the target compound may confer higher logP values compared to analogs with polar substituents (e.g., acetyl or trifluoromethyl), impacting blood-brain barrier penetration .
- Metabolic Stability : Compounds with trifluoromethyl groups (e.g., ) are less prone to CYP450-mediated oxidation, whereas the thiophene moiety in the target compound may undergo sulfoxidation, necessitating structural optimization .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Cyclization | Solvent | DMF | 70% yield |
| Acylation | Catalyst | DMAP | +15% vs. TEA |
| Purification | Column | C18 reverse-phase | Purity >95% |
Q. Table 2. Biological Activity Comparison
| Assay | Result | Reference |
|---|---|---|
| IC (HeLa) | 8.7 μM | |
| EGFR Inhibition | 12.3 nM | |
| MIC (S. aureus) | 32 μg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
